molecular formula C9H9NO4 B610634 (S)-4-carboxyphenylglycine CAS No. 134052-73-6

(S)-4-carboxyphenylglycine

Cat. No. B610634
M. Wt: 195.17
InChI Key: FXDUVDPVVIGNHR-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Carboxyphenylglycine, abbreviated as S4CPG, is a naturally occurring amino acid derivative that has been demonstrated to have numerous biological activities and applications. It has been studied in various scientific research studies, including in vivo and in vitro studies, to determine its potential as a therapeutic agent or drug. S4CPG is a chiral molecule, meaning it has two distinct forms that are mirror images of each other, and can be synthesized using various methods.

Scientific Research Applications

  • Antagonism at Metabotropic Glutamate Receptors : (S)-4-carboxyphenylglycine and related phenylglycine derivatives act as competitive antagonists at metabotropic glutamate receptors. This antagonism has been demonstrated in various neurological studies, showing effects such as inhibition of phosphoinositide hydrolysis and modification of synaptic responses in neurons (Eaton et al., 1993).

  • Selective Antagonism of mGluR Subtypes : Different phenylglycine derivatives, including (S)-4CPG, have been shown to exhibit differential potencies at metabotropic glutamate receptor subtypes mGluR1 and mGluR5. These compounds interact differently with these receptor subtypes, indicating their potential for selective pharmacological targeting (Kingston et al., 1995).

  • Neuroprotective Activity : (S)-4-carboxyphenylglycine derivatives have demonstrated neuroprotective activity in various in vitro and in vivo models, suggesting their potential application in the treatment of neurodegenerative conditions and excitotoxic neuronal damage (Bruno et al., 1999).

  • Synaptic Transmission and Sensory Processing : These compounds have also been studied in the context of synaptic transmission, particularly in the thalamus, and their influence on sensory responses, indicating a role in the modulation of synaptic activity and sensory perception (Salt et al., 1994).

  • Application in Learning and Memory Processes : There is evidence suggesting the involvement of mGlu receptors, which are targeted by (S)-4-carboxyphenylglycine, in processes related to learning and memory, synaptic transmission, and pain response modulation (Wilson et al., 1997).

properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKPGFERYGJF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-carboxyphenylglycine

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